7-Methoxynaphthalen-2-yl benzoate
Description
7-Methoxynaphthalen-2-yl benzoate is an aromatic ester featuring a naphthalene backbone substituted with a methoxy group at the 7-position and a benzoate ester at the 2-position.
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(7-methoxynaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C18H14O3/c1-20-16-9-7-13-8-10-17(12-15(13)11-16)21-18(19)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
ZYOILLNEKHGBDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxynaphthalen-2-yl benzoate typically involves the esterification of 7-methoxynaphthalene-2-ol with benzoic acid or its derivatives. One common method involves the use of benzoic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 7-Methoxynaphthalen-2-yl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methoxynaphthalen-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-hydroxynaphthalene-2-yl benzoate.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 7-Hydroxynaphthalene-2-yl benzoate.
Reduction: 7-Methoxynaphthalen-2-yl methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxynaphthalen-2-yl benzoate has found applications in several areas of scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Methoxynaphthalen-2-yl benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structure and Substituent Effects
(a) Sepimostat and Nafamostat
- Core Structure: Both Sepimostat and Nafamostat share a (6-carbamimidoylnaphthalen-2-yl) benzoate core, analogous to the benzoate-naphthalene framework in 7-Methoxynaphthalen-2-yl benzoate. The key difference lies in the substituents: Nafamostat: Contains a guanidine group. Sepimostat: Features a 4,5-dihydro-1H-imidazol-2-ylamino group .
- Functional Impact : The guanidine group in Nafamostat enhances its polarity and hydrogen-bonding capacity, influencing its role as a serine protease inhibitor and NMDA receptor blocker. In contrast, the imidazole-derived substituent in Sepimostat modulates its pharmacokinetic properties, including solubility and metabolic stability .
(b) Ethyl 2-Methoxybenzoate
- Structure : A simpler analog with a methoxy group at the 2-position of a benzoate ester (C10H12O3, MW 180.20).
- Physical Properties: Melting Point: 69°C (cf. naphthalene derivatives typically have higher melting points due to extended aromaticity). Solubility: Highly soluble in ethanol, with spectral data (IR, NMR) confirming ester and methoxy functionalities .
- Comparison : The absence of a naphthalene ring in Ethyl 2-methoxybenzoate reduces its molecular weight and alters its electronic properties, making it less planar and more volatile than 7-Methoxynaphthalen-2-yl benzoate.
Crystallographic and Conformational Behavior
- Non-Coplanar Configurations: Compounds like (4-chlorobenzoyl)(2-ethoxy-7-methoxynaphthalen-1-yl)methanone exhibit non-coplanar configurations due to steric hindrance between substituents. This contrasts with coplanar structures in unsubstituted naphthalenes . Impact on Stability: Non-coplanarity in 7-Methoxynaphthalen-2-yl benzoate analogs reduces crystallinity but enhances solubility in organic solvents, a critical factor in pharmaceutical formulations .
Data Tables
Table 1. Comparative Analysis of Key Compounds
| Compound | Core Structure | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 7-Methoxynaphthalen-2-yl benzoate | Naphthalene + benzoate | 7-OCH3, 2-benzoate | ~278.3 (est.) | High planarity, moderate solubility |
| Sepimostat | (6-Carbamimidoylnaphthalen-2-yl) benzoate | 4,5-dihydro-1H-imidazol-2-ylamino | 332.3 | NMDA receptor inhibition, polar |
| Ethyl 2-methoxybenzoate | Benzoate ester | 2-OCH3, ethyl ester | 180.20 | Low melting point, ethanol-soluble |
| (4-Chlorobenzoyl)(2-ethoxy-7-methoxynaphthalen-1-yl)methanone | Naphthalene + benzoyl | 7-OCH3, 2-ethoxy, 4-Cl-benzoyl | 408.8 | Non-coplanar, crystalline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
